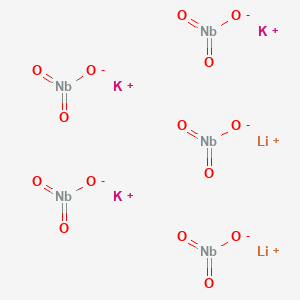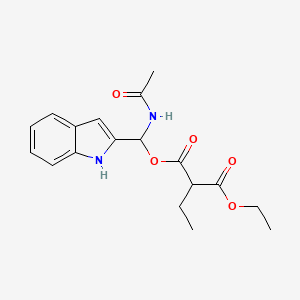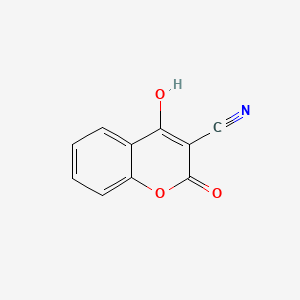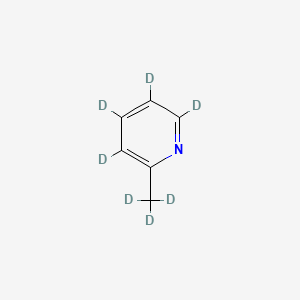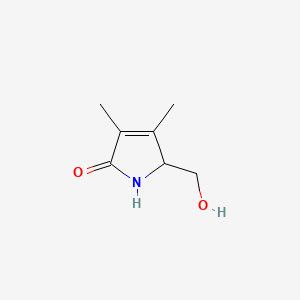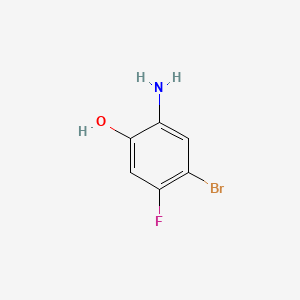
CID 91886304
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel arsenide is an inorganic compound with the chemical formula NiAs It is a binary compound consisting of nickel and arsenic atoms arranged in a specific crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel arsenide can be synthesized through the direct combination of elemental nickel and arsenic. The reaction is typically carried out at high temperatures to facilitate the formation of the compound:
Ni (s) + As (s) → NiAs (s)
Industrial Production Methods: In industrial settings, nickel arsenide is often produced by roasting nickel and arsenic ores. The process involves heating the ores in the presence of oxygen, which leads to the formation of nickel arsenide along with other by-products. The reaction conditions, such as temperature and the presence of additives, are optimized to maximize the yield and purity of nickel arsenide .
Chemical Reactions Analysis
Types of Reactions: Nickel arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When heated in the presence of oxygen, nickel arsenide can oxidize to form nickel oxide and arsenic trioxide.
Reduction: Nickel arsenide can be reduced using reducing agents like hydrogen gas to produce elemental nickel and arsenic.
Substitution: In certain conditions, nickel arsenide can undergo substitution reactions where arsenic atoms are replaced by other elements such as sulfur or selenium.
Major Products:
Oxidation: Nickel oxide (NiO) and arsenic trioxide (As2O3)
Reduction: Elemental nickel (Ni) and arsenic (As)
Substitution: Compounds like nickel sulfide (NiS) or nickel selenide (NiSe)
Scientific Research Applications
Nickel arsenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel-based compounds and materials.
Biology: Studies have explored its potential use in biological systems, particularly in understanding the interactions between nickel and arsenic at the molecular level.
Medicine: Research is ongoing to investigate the potential therapeutic applications of nickel arsenide, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of nickel arsenide involves its interaction with molecular targets and pathways within a system. At the molecular level, nickel arsenide can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but studies suggest that nickel arsenide may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Nickel arsenide shares similarities with other compounds such as nickel sulfide (NiS), nickel selenide (NiSe), and iron arsenide (FeAs). it is unique in its specific crystalline structure and the properties it imparts. For example:
Nickel Sulfide (NiS): Similar in structure but contains sulfur instead of arsenic.
Nickel Selenide (NiSe): Contains selenium instead of arsenic, leading to different chemical and physical properties.
Iron Arsenide (FeAs): Contains iron instead of nickel, which affects its magnetic and electronic properties.
Properties
InChI |
InChI=1S/As2.Ni/c1-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQKJKDQZNVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[As]=[As] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.537 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
